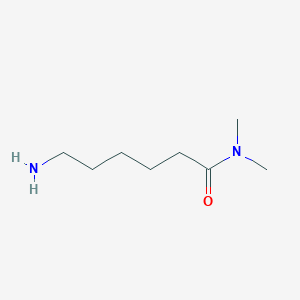

6-amino-N,N-dimethylhexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-amino-N,N-dimethylhexanamide is an organic compound with the molecular formula C8H18N2O. It is commonly used in the pharmaceutical industry as a precursor for the synthesis of various drugs. This compound is characterized by the presence of an amino group and a dimethylhexanamide moiety, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of 6-amino-N,N-dimethylhexanamide may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of this compound .

Análisis De Reacciones Químicas

Types of Reactions: 6-amino-N,N-dimethylhexanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of nitro compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides.

Aplicaciones Científicas De Investigación

6-amino-N,N-dimethylhexanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 6-amino-N,N-dimethylhexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparación Con Compuestos Similares

N,N-dimethylhexanamide: Lacks the amino group, resulting in different chemical properties and reactivity.

6-aminonicotinamide: Contains a pyridine ring, which imparts distinct biological activities.

Uniqueness: 6-amino-N,N-dimethylhexanamide is unique due to the presence of both an amino group and a dimethylhexanamide moiety, which confer specific reactivity and biological properties. This dual functionality makes it a valuable compound in various scientific and industrial applications .

Actividad Biológica

6-Amino-N,N-dimethylhexanamide (C8H18N2O) is an organic compound that has garnered interest due to its potential biological activities. This compound features a hexanamide backbone with amino and dimethyl substituents, which may influence its pharmacological properties. The following sections will delve into the biological activity, synthesis, and relevant research findings associated with this compound.

Anticonvulsant Activity

A related study on compounds similar to this compound indicates potential anticonvulsant effects. For instance, derivatives of amides have shown efficacy in animal models for seizure control. While direct evidence for this compound is sparse, the structural similarities suggest it may possess comparable pharmacological properties .

Toxicity and Safety Profile

According to data from PubChem, this compound has been evaluated for its safety and toxicity. Preliminary assessments indicate a favorable safety profile; however, comprehensive toxicological studies are necessary to fully understand its implications in therapeutic applications .

Synthesis Methodology

The synthesis of this compound typically involves the reaction of hexanoic acid derivatives with appropriate amines under controlled conditions. The following table summarizes the key steps involved in the synthesis:

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Amide Formation | Hexanoic acid + Dimethylamine | 55% |

| 2 | Purification | Flash column chromatography | - |

- Molecular Formula : C8H18N2O

- Molar Mass : 158.24 g/mol

- Solubility : Soluble in polar solvents like water and methanol.

Case Study: Anticonvulsant Activity

A notable study explored the anticonvulsant properties of related compounds, highlighting the importance of structural modifications on efficacy. In animal models, compounds similar to this compound demonstrated significant activity against induced seizures, suggesting that modifications to the amide structure can enhance pharmacological effects .

Research Findings

- Anion Binding Studies : Research involving amino acid-based squaramides has shown that similar amide structures can effectively bind anions, indicating potential roles in biochemical signaling pathways .

- Enzyme Interaction : Studies on enzyme catalysis suggest that amides can act as inhibitors or activators depending on their functional groups, which may apply to this compound as well .

Propiedades

IUPAC Name |

6-amino-N,N-dimethylhexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10(2)8(11)6-4-3-5-7-9/h3-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYXVDYYEXMEJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.